2,4-Dimethyl-1-hexene

Description

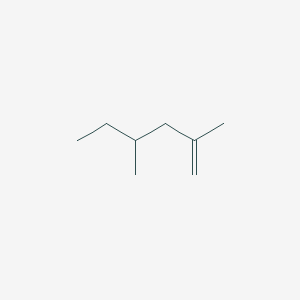

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethylhex-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-5-8(4)6-7(2)3/h8H,2,5-6H2,1,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVDGQHNRICJLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00333961 | |

| Record name | 2,4-Dimethyl-1-hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16746-87-5 | |

| Record name | 2,4-Dimethyl-1-hexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16746-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethyl-1-hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hexene, 2,4-dimethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,4-Dimethyl-1-hexene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethyl-1-hexene is an organic compound classified as a branched alkene. Its structure, featuring a terminal double bond and methyl groups at the second and fourth positions of the hexane chain, imparts specific chemical and physical characteristics that are of interest in various chemical syntheses. This technical guide provides a comprehensive overview of the core chemical and physical properties of 2,4-Dimethyl-1-hexene, details on general experimental protocols for their determination, and a visualization of its chemical reactivity.

Chemical and Physical Properties

The fundamental properties of 2,4-Dimethyl-1-hexene are summarized in the table below. These values have been compiled from various chemical databases and literature sources.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆ | [NIST, PubChem][1][2] |

| Molecular Weight | 112.21 g/mol | [NIST, PubChem][1][2] |

| CAS Registry Number | 16746-87-5 | [NIST, PubChem][1][2] |

| IUPAC Name | 2,4-dimethylhex-1-ene | [PubChem][2] |

| Synonyms | 1-Hexene, 2,4-dimethyl-; 2,4-Dimethyl hexene-1 | [NIST, PubChem][1][2] |

| Appearance | Colorless to almost colorless clear liquid | [Guidechem][3] |

| Density | 0.719 g/mL | [Stenutz][4] |

| Boiling Point | 111 °C | [Stenutz][4] |

| Refractive Index | 1.411 | [Stenutz][4] |

| Critical Temperature | 279 °C | [Stenutz][4] |

| Critical Pressure | 25.2 atm | [Stenutz][4] |

| XLogP3-AA (Octanol/Water Partition Coefficient) | 3.8 | [Guidechem][3] |

| Enthalpy of Vaporization | 38.50 kJ/mol | [Cheméo][5] |

| Flash Point | -26 °C (estimated for 1-hexene) | [CPAChem][6] |

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid organic compound such as 2,4-Dimethyl-1-hexene can be determined using several methods, including simple distillation and the Thiele tube method.[7][8][9]

Simple Distillation Method:

-

Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask.

-

Sample Preparation: A known volume (e.g., 5-10 mL) of 2,4-Dimethyl-1-hexene, along with a few boiling chips, is placed in the round-bottom flask.[8]

-

Heating: The flask is gently heated.

-

Temperature Reading: The temperature is recorded when the liquid is actively boiling and the vapor temperature stabilizes. This stable temperature represents the boiling point.[7]

-

Pressure Correction: The atmospheric pressure is recorded, and the observed boiling point may be corrected to the standard pressure (1 atm) if necessary.

Thiele Tube Method:

-

Sample Preparation: A small amount of 2,4-Dimethyl-1-hexene is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The Thiele tube is gently heated, causing a stream of bubbles to emerge from the capillary tube.

-

Temperature Reading: The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[7]

Determination of Density

The density of a liquid hydrocarbon can be measured using a pycnometer or a hydrometer.[10]

Pycnometer Method:

-

Mass of Empty Pycnometer: A clean and dry pycnometer of a known volume is weighed.

-

Mass of Pycnometer with Sample: The pycnometer is filled with 2,4-Dimethyl-1-hexene and weighed again.

-

Calculation: The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index of a liquid is commonly measured using an Abbe refractometer.[3][11]

Abbe Refractometer Method:

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.

-

Sample Application: A few drops of 2,4-Dimethyl-1-hexene are placed on the prism of the refractometer.

-

Measurement: The instrument is adjusted to bring the dividing line between the light and dark fields into focus at the crosshairs of the eyepiece.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.[11]

Chemical Reactivity and Signaling Pathways

As a sterically hindered terminal alkene, 2,4-Dimethyl-1-hexene undergoes typical electrophilic addition reactions. Signaling pathways are not relevant for this type of simple organic molecule; instead, its reactivity pathways are of primary interest.

Logical Relationship of Chemical Properties

The following diagram illustrates the interconnectedness of the fundamental chemical properties of 2,4-Dimethyl-1-hexene.

Caption: Interrelation of 2,4-Dimethyl-1-hexene's properties.

Experimental Workflow for Property Determination

The general workflow for the experimental determination of the physical properties of 2,4-Dimethyl-1-hexene is outlined below.

References

- 1. researchgate.net [researchgate.net]

- 2. onepetro.org [onepetro.org]

- 3. davjalandhar.com [davjalandhar.com]

- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 5. Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3.2.1 – Hydrohalogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. News - Liquid Density Measurement in Hydrocarbon Separation Processes [lonnmeter.com]

- 11. faculty.weber.edu [faculty.weber.edu]

An In-depth Technical Guide to the Physical Properties of 2,4-Dimethyl-1-hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2,4-Dimethyl-1-hexene (CAS RN: 16746-87-5). The information is compiled from various scientific databases and is intended to serve as a foundational resource for professionals in research and development. This document presents quantitative data in a clear, tabular format and outlines a general experimental protocol for the determination of a key physical property.

Core Physical and Chemical Data

2,4-Dimethyl-1-hexene is an unsaturated hydrocarbon with the molecular formula C8H16.[1][2][3][4] Its structure features a hexene backbone with two methyl group substitutions, rendering it a member of the alkene family. Alkenes are characterized by the presence of at least one carbon-carbon double bond, which influences their physical and chemical properties.[5][6]

Quantitative Physical Properties

The following table summarizes the key physical properties of 2,4-Dimethyl-1-hexene for easy reference and comparison.

| Property | Value | Unit |

| Molecular Weight | 112.21 g/mol | g/mol |

| Boiling Point | 111 | °C |

| Density | 0.719 | g/mL |

| Refractive Index | 1.411 | |

| Critical Temperature | 279 | °C |

| Critical Pressure | 25.2 | atm |

| Molar Volume | 156.0 | mL/mol |

| Molecular Refractive Power | 38.72 | mL/mol |

Data sourced from multiple chemical databases.[1][7]

Like other alkenes, 2,4-Dimethyl-1-hexene is insoluble in water but soluble in organic solvents.[8] The physical properties of alkenes, such as boiling point, generally increase with molecular mass.[8]

Experimental Protocols: Determination of Boiling Point

Objective: To determine the boiling point of a liquid alkene sample at atmospheric pressure.

Materials:

-

Sample of the liquid alkene (e.g., 2,4-Dimethyl-1-hexene)

-

Distillation apparatus (including a round-bottom flask, condenser, and receiving flask)

-

Heating mantle or oil bath

-

Thermometer (calibrated)

-

Boiling chips

-

Clamps and stands

Procedure:

-

Apparatus Setup: Assemble the distillation apparatus as depicted in the workflow diagram below. Ensure all joints are securely fastened.

-

Sample Preparation: Place a measured volume of the liquid alkene into the round-bottom flask, along with a few boiling chips to ensure smooth boiling.

-

Heating: Begin to heat the flask gently using the heating mantle or oil bath.

-

Vaporization and Condensation: As the liquid heats, it will begin to vaporize. The vapor will rise, pass into the condenser, and, upon cooling, condense back into a liquid.

-

Temperature Reading: The thermometer should be positioned so that the top of the bulb is level with the side arm of the distillation head. Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point of the substance.

-

Completion: Continue distillation until only a small amount of liquid remains in the distillation flask. Do not distill to dryness.

-

Cooling: Allow the apparatus to cool completely before dismantling.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the boiling point of a liquid alkene.

Caption: Workflow for Boiling Point Determination.

References

- 1. 2,4-dimethyl-1-hexene [stenutz.eu]

- 2. 2,4-Dimethyl-1-hexene | C8H16 | CID 519301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 2,4-Dimethyl-1-hexene [webbook.nist.gov]

- 5. CK12-Foundation [flexbooks.ck12.org]

- 6. Physical Properties of Alkenes: Polarity, Boiling Point & Trends [vedantu.com]

- 7. 2,4-dimethylhexene-1 [stenutz.eu]

- 8. Physical Properties of Alkenes [saylordotorg.github.io]

An In-depth Technical Guide to 2,4-Dimethyl-1-hexene (CAS: 16746-87-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethyl-1-hexene is a branched-chain aliphatic alkene. As a member of the octene family of isomers, its chemical and physical properties are of interest in various fields of organic chemistry, including polymer synthesis and as an intermediate in the production of other organic compounds. This guide provides a comprehensive overview of the available technical data for 2,4-Dimethyl-1-hexene, including its physicochemical properties, spectroscopic data, and general experimental protocols relevant to its synthesis and reactions. To date, there is limited publicly available information regarding the specific biological activity or direct applications of 2,4-Dimethyl-1-hexene in drug development.

Chemical and Physical Properties

The following tables summarize the key quantitative data for 2,4-Dimethyl-1-hexene.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 16746-87-5 | [1][2][3][4][5][6][7][8][9] |

| Molecular Formula | C₈H₁₆ | [1][2][3][4][5][6][7][8][10] |

| Molecular Weight | 112.21 g/mol | [1][2][3][4][5][6][7][8][9] |

| IUPAC Name | 2,4-dimethylhex-1-ene | [1][6] |

| Synonyms | 1-Hexene, 2,4-dimethyl-; 2,4-Dimethyl hexene-1 | [1][2][4][5][6][8][11] |

| Appearance | Colorless to Almost colorless clear liquid | [10] |

| Normal Boiling Point | 382.15 K (109 °C) | [11] |

| Purity | 95% | [12] |

| Storage Temperature | 2-8°C | [12] |

Table 2: Thermodynamic and Calculated Properties

| Property | Value | Source(s) |

| Standard Gibbs free energy of formation (ΔfG°) | 93.33 kJ/mol | [8][11] |

| Enthalpy of formation at standard conditions (ΔfH°gas) | -98.09 kJ/mol | [8][11] |

| Enthalpy of vaporization (ΔvapH°) | 38.50 kJ/mol | [8] |

| Enthalpy of fusion at standard conditions (ΔfusH°) | 10.36 kJ/mol | [8][11] |

| Octanol/Water partition coefficient (logPoct/wat) | 2.999 | [8][11] |

| Log10 of Water solubility in mol/l (log10WS) | -2.78 | [8][11] |

| Critical Temperature (Tc) | 565.00 K | [11] |

| Critical Pressure (Pc) | 2681.86 kPa | [8][11] |

| Critical Volume (Vc) | 0.435 m³/kmol | [11] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 2,4-Dimethyl-1-hexene.

Table 3: Spectroscopic Data Summary

| Spectroscopy Type | Key Information | Source(s) |

| ¹H NMR | Spectra available at 400 MHz and 90 MHz in CDCl₃. | [10] |

| ¹³C NMR | Spectrum available in CDCl₃. | [10] |

| Infrared (IR) | Spectrum available for liquid film. | [1][10] |

| Mass Spectrometry | Electron ionization (EI) mass spectrum available. | [1][2][4][10] |

| Raman Spectra | Data available. | [1] |

Experimental Protocols

Detailed experimental protocols specifically for 2,4-Dimethyl-1-hexene are not widely published. However, the following sections describe generalized procedures for the synthesis and common reactions of similar branched alkenes.

Synthesis of 2,4-Dimethyl-1-hexene

A plausible synthetic route for 2,4-Dimethyl-1-hexene is the Wittig reaction, which converts a ketone into an alkene.[3][10][13][14][15]

Protocol: Wittig Reaction for Alkene Synthesis

-

Ylide Preparation:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in dry, anhydrous diethyl ether or THF.

-

Add an equimolar amount of a suitable alkyl halide (e.g., 1-bromo-2,4-dimethylhexane, which would need to be synthesized separately) to the stirred solution.

-

Stir the reaction mixture at room temperature for several hours or until a white precipitate of the phosphonium salt is formed.

-

Isolate the phosphonium salt by filtration, wash with dry diethyl ether, and dry under vacuum.

-

To generate the ylide, suspend the phosphonium salt in dry THF or diethyl ether and cool the mixture in an ice bath.

-

Add a strong base, such as n-butyllithium or sodium hydride, dropwise to the suspension until the characteristic color of the ylide appears.

-

-

Reaction with Ketone:

-

In a separate flame-dried flask under an inert atmosphere, dissolve 2-methyl-4-hexanone in dry THF or diethyl ether.

-

Cool the ketone solution in an ice bath.

-

Slowly add the prepared ylide solution to the stirred ketone solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

-

Work-up and Purification:

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography to obtain 2,4-Dimethyl-1-hexene.

-

Another potential synthetic route involves a Grignard reaction.

Protocol: Grignard Reaction for Tertiary Alcohol Synthesis followed by Dehydration

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of 2-bromopropane in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction should initiate spontaneously, evidenced by bubbling and a cloudy appearance.

-

Once the reaction has started, add the remaining 2-bromopropane solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Ketone:

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of 1-penten-3-one in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up:

-

Carefully pour the reaction mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.

-

Separate the ether layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to yield the crude tertiary alcohol.

-

-

Dehydration:

-

Heat the crude alcohol with a strong acid catalyst such as sulfuric acid or phosphoric acid, or pass the alcohol vapor over heated alumina.

-

Collect the alkene product by distillation.

-

Wash the distillate with a dilute sodium bicarbonate solution and then with water.

-

Dry the product over a suitable drying agent and purify by fractional distillation.

-

Reactions of 2,4-Dimethyl-1-hexene

Protocol: Hydroboration-Oxidation

This two-step reaction sequence converts the alkene to an anti-Markovnikov alcohol.[2][12][16][17][18]

-

Hydroboration:

-

In a dry, nitrogen-flushed flask, dissolve 2,4-Dimethyl-1-hexene in anhydrous THF.

-

Cool the solution in an ice bath.

-

Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) to the stirred alkene solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Oxidation:

-

Cool the reaction mixture in an ice bath.

-

Slowly and carefully add a 3M aqueous solution of sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide.

-

Stir the mixture at room temperature for 1-2 hours.

-

-

Work-up and Purification:

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

Purify the resulting 2,4-dimethyl-1-hexanol by distillation or column chromatography.

-

Protocol: Ozonolysis

Ozonolysis cleaves the double bond to form carbonyl compounds.[19][20][21][22][23]

-

Ozonolysis Reaction:

-

Dissolve 2,4-Dimethyl-1-hexene in a suitable solvent, such as dichloromethane or methanol, in a flask equipped with a gas inlet tube and a vent.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Bubble ozone gas through the solution until the blue color of ozone persists, indicating the reaction is complete.

-

Purge the solution with nitrogen or oxygen to remove excess ozone.

-

-

Reductive Work-up:

-

Add a reducing agent, such as dimethyl sulfide (DMS) or zinc dust and water, to the cold solution.

-

Allow the mixture to slowly warm to room temperature and stir for several hours.

-

-

Purification:

-

Filter off any solids (if zinc was used).

-

Wash the organic solution with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and carefully remove the solvent by distillation to yield 4-methyl-2-hexanone and formaldehyde.

-

Visualizations

Synthesis and Reaction Pathways

The following diagrams illustrate the logical flow of the synthesis and key reactions of 2,4-Dimethyl-1-hexene.

Caption: Wittig reaction pathway for the synthesis of 2,4-Dimethyl-1-hexene.

Caption: Grignard reaction and dehydration pathway for 2,4-Dimethyl-1-hexene synthesis.

Caption: Hydroboration-Oxidation of 2,4-Dimethyl-1-hexene.

Caption: Ozonolysis of 2,4-Dimethyl-1-hexene.

Biological Activity and Applications in Drug Development

Currently, there is a lack of specific data in peer-reviewed literature and public databases concerning the biological activity of 2,4-Dimethyl-1-hexene. General studies on C8 alkenes suggest that they can be absorbed by the body and may accumulate in fatty tissues.[11] However, the specific toxicological profile and any potential therapeutic effects of 2,4-Dimethyl-1-hexene have not been characterized. Consequently, there are no established signaling pathways involving this molecule, and it is not currently recognized as a compound of interest in drug development programs. Further research would be required to ascertain any biological relevance.

Safety and Handling

2,4-Dimethyl-1-hexene is classified as a highly flammable liquid and vapor.[1] It may be fatal if swallowed and enters the airways, posing an aspiration hazard.[1] It is also considered toxic to aquatic life.[13]

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and other ignition sources.[13]

-

Keep the container tightly closed.[13]

-

Ground and bond container and receiving equipment.[13]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[13]

-

Use only non-sparking tools.[13]

-

Take precautionary measures against static discharge.[13]

-

Avoid release to the environment.[13]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[13]

In case of ingestion, immediately call a poison center or doctor. Do NOT induce vomiting.[15] In case of skin contact, take off immediately all contaminated clothing and rinse skin with water.[13]

Conclusion

2,4-Dimethyl-1-hexene is a well-characterized organic compound with established physical, chemical, and spectroscopic properties. While detailed, specific experimental protocols for this compound are scarce, its synthesis and reactions can be reliably predicted and carried out using standard organic chemistry methodologies for branched alkenes. The lack of data on its biological activity and applications in drug development highlights a potential area for future research. As with any chemical, proper safety precautions must be observed during its handling and use.

References

- 1. Joint Toxic Effects of the Type-2 Alkene Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective Hydroboration–Oxidation of Terminal Alkenes under Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2.8 The Wittig Reaction – Organic Chemistry II [kpu.pressbooks.pub]

- 4. 2,4-Dimethyl-1-hexene [webbook.nist.gov]

- 5. 2,4-Dimethyl-1-hexene [webbook.nist.gov]

- 6. PubChemLite - 2,4-dimethyl-1-hexene (C8H16) [pubchemlite.lcsb.uni.lu]

- 7. 2,4-dimethyl-1-hexene [stenutz.eu]

- 8. 2,4-Dimethyl-1-hexene (CAS 16746-87-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. 2,4-Dimethyl-1-hexene | C8H16 | CID 519301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Wittig reaction - Wikipedia [en.wikipedia.org]

- 11. Inhalation kinetics of C8 to C10 1-alkenes and iso-alkanes in the rat after repeated exposures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. community.wvu.edu [community.wvu.edu]

- 13. people.chem.umass.edu [people.chem.umass.edu]

- 14. Wittig Reaction [organic-chemistry.org]

- 15. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Development of a flow method for the hydroboration/oxidation of olefins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00170F [pubs.rsc.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. Ozonolysis - Chemistry Steps [chemistrysteps.com]

- 20. www1.chem.umn.edu [www1.chem.umn.edu]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. Ozonolysis of an alkene, followed by treatment with dimethyl sulf... | Study Prep in Pearson+ [pearson.com]

- 23. youtube.com [youtube.com]

An In-depth Technical Guide to the Molecular Structure of 2,4-Dimethyl-1-hexene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethyl-1-hexene is an aliphatic hydrocarbon belonging to the alkene family. Its structure, characterized by a terminal double bond and methyl branching, makes it a subject of interest in fundamental organic chemistry and a potential building block in more complex molecular architectures. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and spectral characterization. Furthermore, it outlines a detailed, plausible experimental protocol for its synthesis via the Wittig reaction and standard methods for its analysis.

Molecular Structure and Identification

The molecular structure of 2,4-Dimethyl-1-hexene is defined by a six-carbon chain with a double bond between the first and second carbon atoms and methyl groups at the second and fourth positions.

IUPAC Name: 2,4-dimethylhex-1-ene[1][2] Synonyms: 2,4-Dimethyl hexene-1, 1-Hexene, 2,4-dimethyl-[2] CAS Registry Number: 16746-87-5 Molecular Formula: C₈H₁₆[2][3]

Caption: Molecular structure of 2,4-Dimethyl-1-hexene.

Physicochemical Properties

A summary of the key physicochemical properties of 2,4-Dimethyl-1-hexene is presented in the table below. This data is essential for its handling, purification, and application in various chemical processes.

| Property | Value |

| Molecular Weight | 112.21 g/mol [2] |

| Appearance | Colorless to almost colorless clear liquid[3] |

| Boiling Point | 111 °C[4] |

| Melting Point | Data not readily available |

| Density | 0.719 g/mL[4] |

| Refractive Index | 1.411[4] |

| Critical Temperature | 279 °C[4] |

| Critical Pressure | 25.2 atm[4] |

| Critical Volume | 459.73 ml/mol[4] |

Spectroscopic Data

The structural features of 2,4-Dimethyl-1-hexene can be elucidated and confirmed through various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of 2,4-Dimethyl-1-hexene exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3079 | =C-H stretch[5] |

| 2870-2970 | C-H stretch (methyl and methylene groups) |

| ~1642 | C=C stretch[5] |

| ~1465 | CH₂ scissoring and CH₃ asymmetric bending |

| ~1370 | CH₃ symmetric bending |

| 1000-650 | =C-H bend[6][7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR: Vinylic protons are expected in the 4.5-7.0 ppm range, while allylic protons typically appear between 1.8 and 2.5 ppm.[1][6]

¹³C NMR: The sp² hybridized carbons of the double bond are characteristically found in the 100-170 ppm region.[8]

Mass Spectrometry (MS)

Mass spectrometry of 2,4-Dimethyl-1-hexene will show a molecular ion peak corresponding to its molecular weight, along with a fragmentation pattern characteristic of branched alkenes. The technique is often coupled with Gas Chromatography (GC-MS) for separation and identification from complex mixtures.[2]

Experimental Protocols

Synthesis of 2,4-Dimethyl-1-hexene via Wittig Reaction

The Wittig reaction is a reliable method for the synthesis of alkenes from aldehydes or ketones. For 2,4-Dimethyl-1-hexene, a plausible route involves the reaction of 3-methylpentan-2-one with a methylenetriphenylphosphorane ylide.

Caption: Proposed workflow for the synthesis of 2,4-Dimethyl-1-hexene.

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

3-Methylpentan-2-one

-

Anhydrous diethyl ether or THF

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Ylide Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous diethyl ether. Cool the suspension to 0 °C in an ice bath. Add a solution of n-BuLi in hexanes dropwise with stirring. Allow the mixture to warm to room temperature and stir for 1-2 hours, during which the white salt will be converted to the orange-red ylide.

-

Wittig Reaction: Cool the ylide solution back to 0 °C. Add a solution of 3-methylpentan-2-one in anhydrous diethyl ether dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or overnight.

-

Work-up: Quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product will contain triphenylphosphine oxide as a byproduct. Purify the 2,4-Dimethyl-1-hexene by distillation.

Spectroscopic Analysis Protocols

5.2.1. ¹H and ¹³C NMR Spectroscopy

-

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

-

Sample Preparation: Dissolve a small amount of the purified product in deuterated chloroform (CDCl₃).

-

Acquisition:

-

¹H NMR: Acquire the spectrum with standard parameters, including a sufficient number of scans (e.g., 16) and a relaxation delay of 1-5 seconds.[1]

-

¹³C NMR: Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon atom.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Calibrate the spectrum using the residual solvent peak.

5.2.2. Infrared (IR) Spectroscopy

-

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

-

Sample Preparation: As a neat liquid, place a drop of the sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands for the C=C and =C-H bonds.[7]

5.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: A GC system coupled to a mass spectrometer.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature to ensure separation of any impurities.

-

-

MS Conditions: Use electron ionization (EI) at 70 eV. Scan a mass range appropriate for the expected fragments (e.g., m/z 35-200).

-

Analysis: Identify the peak corresponding to 2,4-Dimethyl-1-hexene based on its retention time and compare the resulting mass spectrum with library data for confirmation.[9]

Safety and Handling

2,4-Dimethyl-1-hexene is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways. Handle with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.[2]

This guide provides a detailed overview of 2,4-Dimethyl-1-hexene, intended to support researchers and scientists in their work with this compound. The provided protocols are generalized and may require optimization for specific laboratory conditions and equipment.

References

- 1. benchchem.com [benchchem.com]

- 2. 2,4-Dimethyl-1-hexene | C8H16 | CID 519301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. 2,4-dimethylhexene-1 [stenutz.eu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

Spectroscopic Profile of 2,4-Dimethyl-1-hexene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-dimethyl-1-hexene (CAS No: 16746-87-5), a volatile organic compound. The information presented herein is intended to support research, development, and quality control activities where the identification and characterization of this alkene are critical. This document summarizes key spectroscopic data, outlines general experimental protocols for data acquisition, and provides a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 2,4-dimethyl-1-hexene, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

| Characteristic Absorption Bands | Wavenumber (cm⁻¹) | Functional Group Assignment |

| =C-H Stretch | 3100-3000 | Alkene C-H bond |

| C-H Stretch | <3000 | Alkane C-H bonds |

| C=C Stretch | 1680-1640 | Alkene carbon-carbon double bond |

| =C-H Bend | 1000-650 | Alkene C-H out-of-plane bend |

Table 1: Key Infrared Absorption Bands for 2,4-Dimethyl-1-hexene. The presence of bands slightly above 3000 cm⁻¹ and in the 1680-1640 cm⁻¹ region are characteristic of the alkene functional group.[1][2]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.73 | s | 1H | =CH₂ (vinylic proton) |

| ~4.65 | s | 1H | =CH₂ (vinylic proton) |

| ~2.01 | m | 2H | -CH₂- (allylic) |

| ~1.79 | m | 1H | -CH- |

| ~1.68 | s | 3H | =C-CH₃ (allylic) |

| ~1.1-1.4 | m | 2H | -CH₂- |

| ~0.8-0.9 | m | 6H | -CH₃ x 2 |

Table 2: ¹H NMR Spectroscopic Data for 2,4-Dimethyl-1-hexene.[3] Data was obtained at 89.56 MHz in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ, ppm) | Carbon Type |

| ~145-150 | C (quaternary alkene) |

| ~110-115 | CH₂ (terminal alkene) |

| ~45-50 | CH₂ |

| ~30-35 | CH |

| ~20-25 | CH₃ |

| ~10-15 | CH₃ |

Mass Spectrometry (MS)

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Possible Fragment |

| 112 | Moderate | [M]⁺ (Molecular Ion) |

| 97 | Moderate | [M - CH₃]⁺ |

| 83 | Moderate | [M - C₂H₅]⁺ |

| 70 | High | [C₅H₁₀]⁺ |

| 57 | High | [C₄H₉]⁺ (tert-Butyl cation) |

| 56 | High | [C₄H₈]⁺ |

| 43 | High | [C₃H₇]⁺ (Isopropyl cation) |

| 41 | High | [C₃H₅]⁺ (Allyl cation) |

Table 4: Key Mass Spectrometry Fragmentation Data for 2,4-Dimethyl-1-hexene.[6] The fragmentation pattern is consistent with a branched alkene structure.

Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of the spectroscopic data presented above.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 2,4-dimethyl-1-hexene based on the absorption of infrared radiation.

Methodology:

-

Sample Preparation: For a volatile liquid like 2,4-dimethyl-1-hexene, the spectrum can be obtained using a neat sample (without solvent). A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.[7]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition:

-

A background spectrum of the clean, empty salt plates is recorded.

-

The sample is placed in the spectrometer's sample compartment.

-

The infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

The instrument software automatically subtracts the background spectrum from the sample spectrum.

-

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups.[8][9] For alkenes, key absorptions include the C=C stretch, =C-H stretch, and =C-H bending vibrations.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of 2,4-dimethyl-1-hexene.

Methodology:

-

Sample Preparation:

-

Approximately 5-25 mg of the compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.[10]

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added to the solvent to provide a reference signal at 0 ppm.[10]

-

The sample is filtered to remove any particulate matter.

-

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

-

Data Acquisition:

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance signal-to-noise.

-

-

Data Processing and Analysis:

-

The FID is Fourier transformed to produce the NMR spectrum.

-

The spectrum is phased and baseline corrected.

-

Chemical shifts, signal integrations, and coupling patterns are analyzed to determine the structure of the molecule.[11]

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of 2,4-dimethyl-1-hexene, and to separate it from other volatile components in a mixture.

Methodology:

-

Sample Preparation: A dilute solution of 2,4-dimethyl-1-hexene in a volatile solvent (e.g., hexane or dichloromethane) is prepared. For headspace analysis, the volatile compounds from a sample can be collected on an adsorbent cartridge followed by thermodesorption.[12]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

-

Data Acquisition:

-

A small volume (typically 1 µL) of the sample solution is injected into the heated inlet of the gas chromatograph.[13]

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates compounds based on their boiling points and interactions with the stationary phase.[13][14]

-

As components elute from the column, they enter the ion source of the mass spectrometer.

-

In the ion source, molecules are typically ionized by electron impact, causing them to fragment.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

-

-

Data Analysis: The mass spectrum of the eluting peak corresponding to 2,4-dimethyl-1-hexene is analyzed. The molecular ion peak provides the molecular weight, and the fragmentation pattern provides structural information.[6] The obtained spectrum can be compared to a library database (e.g., NIST) for identification.[13]

Logical Workflow and Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the different spectroscopic techniques.

A general workflow for the spectroscopic analysis of 2,4-dimethyl-1-hexene.

The complementary relationship of spectroscopic techniques for structure elucidation.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. 2,4-DIMETHYL-1-HEXENE(16746-87-5) IR Spectrum [chemicalbook.com]

- 4. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2,4-Dimethyl-1-hexene [webbook.nist.gov]

- 7. 2,4-Dimethyl-1-hexene | C8H16 | CID 519301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 12. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 13. 4.8. Determination of Volatile Organic Compounds (VOCs) Using Gas Chromatography-Mass Spectroscopy (GC/MS) [bio-protocol.org]

- 14. dem.ri.gov [dem.ri.gov]

1H NMR spectrum of 2,4-Dimethyl-1-hexene

An In-depth Technical Guide to the 1H NMR Spectrum of 2,4-Dimethyl-1-hexene

This guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2,4-Dimethyl-1-hexene. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation.

Chemical Structure

2,4-Dimethyl-1-hexene is an alkene with the molecular formula C8H16.[1][2] Its structure consists of a six-carbon chain with a double bond between the first and second carbons, and methyl groups attached to the second and fourth carbons.

Structure of 2,4-Dimethyl-1-hexene:

1H NMR Spectrum Analysis

The provides characteristic signals that correspond to the different types of protons in the molecule. The chemical shift (δ), multiplicity, and integration of each signal are key parameters for assigning the protons to their respective positions in the structure.

Data Presentation

The following table summarizes the quantitative data from the , recorded in CDCl3.[3]

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| H-1a (vinyl) | 4.725 | s | 1H | N/A |

| H-1b (vinyl) | 4.647 | s | 1H | N/A |

| H-3a | 2.026 | dd | 1H | J = 13.6, 6.2 |

| H-3b | 1.790 | dd | 1H | J = 13.6, 8.3 |

| C2-CH3 | 1.683 | s | 3H | N/A |

| H-4 | 1.526 | m | 1H | - |

| H-5 | 1.354 | m | 2H | - |

| C4-CH3 | 1.115 | d | 3H | - |

| H-6 | 0.885 | t | 3H | - |

| C4-CH3 (alternative assignment) | 0.833 | d | 3H | - |

Note: The multiplicity of some signals was deduced from the provided coupling constants and the chemical structure. "s" denotes a singlet, "d" a doublet, "t" a triplet, "dd" a doublet of doublets, and "m" a multiplet.

Experimental Protocols

A standard protocol for acquiring the 1H NMR spectrum of an alkene like 2,4-Dimethyl-1-hexene is as follows:

Sample Preparation

-

Sample Weighing : Accurately weigh 5-25 mg of the 2,4-Dimethyl-1-hexene sample.[4]

-

Solvent Selection : Choose a suitable deuterated solvent that dissolves the sample completely, such as deuterated chloroform (CDCl3).[4]

-

Dissolution : Dissolve the sample in approximately 0.5-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer : Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Filtration (Optional) : If the solution contains any particulate matter, filter it through a small plug of glass wool in the pipette during transfer.

NMR Data Acquisition

-

Instrumentation : The spectrum is acquired on a high-resolution NMR spectrometer (e.g., 400 MHz).[5]

-

Insertion : The NMR tube is placed in a spinner turbine and inserted into the magnet of the spectrometer.[4]

-

Locking : The spectrometer's field frequency is locked onto the deuterium signal of the solvent.[4]

-

Shimming : The magnetic field homogeneity is optimized by an automated or manual shimming process to achieve sharp, symmetrical peaks.[4]

-

Parameter Setup : Standard 1H NMR acquisition parameters are set, including the pulse angle (e.g., 30° or 90°), acquisition time (e.g., 2-4 seconds), relaxation delay (e.g., 1-5 seconds), and the number of scans (typically 8-16 for a good signal-to-noise ratio).[4]

-

Acquisition : The data acquisition is initiated.

Data Processing

-

Fourier Transformation : The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.[4]

-

Phasing : The spectrum is phased to ensure all peaks are in the pure absorption mode (positive).

-

Baseline Correction : The baseline of the spectrum is corrected to be flat.

-

Referencing : The chemical shift scale is referenced to the residual solvent peak (e.g., CHCl3 at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

-

Integration : The area under each signal is integrated to determine the relative number of protons.

-

Peak Picking : The chemical shift of each peak is accurately determined.

Visualization of Signal Relationships

The following diagram illustrates the logical relationships and connectivities between the different proton signals in the , as deduced from their splitting patterns.

Caption: Connectivity of protons in 2,4-Dimethyl-1-hexene.

References

In-Depth Technical Guide to the 13C NMR Analysis of 2,4-Dimethyl-1-hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) analysis of 2,4-Dimethyl-1-hexene. It details predicted spectral data, experimental protocols, and logical workflows for the structural elucidation of this branched alkene.

Core Data Presentation: Predicted 13C NMR Spectral Data

Due to the absence of publicly available experimental 13C NMR data for 2,4-Dimethyl-1-hexene, the following chemical shifts have been predicted using advanced computational algorithms. These predictions are based on a comprehensive understanding of the influence of molecular structure on nuclear magnetic resonance.

The structure of 2,4-Dimethyl-1-hexene with the corresponding carbon numbering is as follows:

| Carbon Number | Predicted Chemical Shift (ppm) | Multiplicity (from DEPT) |

| 1 | 109.8 | CH2 |

| 2 | 149.5 | C (quaternary) |

| 3 | 45.7 | CH2 |

| 4 | 34.1 | CH |

| 5 | 29.5 | CH2 |

| 6 | 11.8 | CH3 |

| 7 | 22.5 | CH3 |

| 8 | 19.9 | CH3 |

Experimental Protocols

A standard protocol for the 13C NMR analysis of a liquid sample like 2,4-Dimethyl-1-hexene is detailed below.

Sample Preparation

-

Sample Purity : Ensure the 2,4-Dimethyl-1-hexene sample is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection : Choose a suitable deuterated solvent that will dissolve the sample and has a known, non-interfering NMR signal. Deuterated chloroform (CDCl3) is a common choice for non-polar compounds.

-

Concentration : For a standard 13C NMR experiment, a concentration of 10-50 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically sufficient.[1] Higher concentrations can improve the signal-to-noise ratio, which is beneficial given the low natural abundance of 13C.

-

Sample Filtration : To ensure a homogeneous magnetic field, the final solution should be free of any particulate matter. Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard : For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. TMS is chemically inert and provides a sharp signal at 0.0 ppm.

Data Acquisition

-

Spectrometer Setup : The analysis is performed using a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Locking and Shimming : The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent to compensate for any field drift. The magnetic field is then "shimmed" to maximize its homogeneity across the sample, which results in sharp, well-resolved NMR signals.

-

Pulse Sequence : A standard proton-decoupled 13C NMR pulse sequence is typically used. This involves irradiating the protons in the molecule, which simplifies the 13C spectrum by removing C-H coupling and can enhance the signal intensity through the Nuclear Overhauser Effect (NOE).

-

Acquisition Parameters :

-

Spectral Width : Set to encompass all expected carbon signals, typically from 0 to 200 ppm.

-

Number of Scans : Due to the low natural abundance of 13C, multiple scans are acquired and averaged to improve the signal-to-noise ratio. The number of scans can range from several hundred to several thousand, depending on the sample concentration.

-

Relaxation Delay : A delay of 1-2 seconds between pulses is common for qualitative spectra to allow the carbon nuclei to return to their equilibrium state. For quantitative analysis, a longer delay (5 times the longest T1 relaxation time) is necessary to ensure complete relaxation and accurate signal integration.

-

-

DEPT Experiments : To aid in the assignment of the carbon signals, Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be performed. DEPT-90 and DEPT-135 experiments differentiate between CH, CH2, and CH3 groups.

Mandatory Visualizations

Chemical Structure and Carbon Numbering

Experimental Workflow for 13C NMR Analysis

References

Mass Spectrometry of 2,4-Dimethyl-1-hexene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of 2,4-Dimethyl-1-hexene (C₈H₁₆), a volatile organic compound. This document outlines the compound's characteristic mass spectrum under electron ionization (EI), proposes a principal fragmentation pathway, and details a standardized experimental protocol for its analysis. The information herein is intended to support researchers and professionals in the unambiguous identification and structural elucidation of this compound in various analytical applications.

Compound Information

| Property | Value |

| Chemical Name | 2,4-Dimethyl-1-hexene |

| Molecular Formula | C₈H₁₆ |

| Molecular Weight | 112.21 g/mol |

| CAS Number | 16746-87-5 |

| IUPAC Name | 2,4-dimethylhex-1-ene |

Electron Ionization Mass Spectrometry Data

The mass spectrum of 2,4-Dimethyl-1-hexene is characterized by a series of fragment ions that provide significant structural information. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most prominent peaks, are summarized in the table below. This data is based on the electron ionization mass spectrum available in the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 27 | 25.8 | [C₂H₃]⁺ |

| 29 | 31.0 | [C₂H₅]⁺ |

| 39 | 36.8 | [C₃H₃]⁺ |

| 41 | 100.0 | [C₃H₅]⁺ |

| 43 | 41.5 | [C₃H₇]⁺ |

| 55 | 55.0 | [C₄H₇]⁺ |

| 56 | 97.0 | [C₄H₈]⁺ |

| 57 | 25.8 | [C₄H₉]⁺ |

| 70 | 25.8 | [C₅H₁₀]⁺ |

| 83 | 11.2 | [C₆H₁₁]⁺ |

| 97 | 2.5 | [C₇H₁₃]⁺ |

| 112 | 16.8 | [C₈H₁₆]⁺• (Molecular Ion) |

Fragmentation Pathway

The fragmentation of 2,4-Dimethyl-1-hexene upon electron ionization is primarily driven by the stability of the resulting carbocations. The initial event is the removal of an electron from the molecule to form the molecular ion ([M]⁺•) at m/z 112. Subsequent fragmentation occurs through various pathways, with allylic and benzylic cleavages being particularly favored due to the formation of resonance-stabilized carbocations.

The proposed major fragmentation pathways are as follows:

-

Formation of the base peak at m/z 41 ([C₃H₅]⁺): This highly stable allylic cation is a common fragment in the mass spectra of many alkenes and is likely formed through a complex rearrangement and cleavage of the carbon chain.

-

Formation of the ion at m/z 56 ([C₄H₈]⁺): This prominent peak likely results from a McLafferty rearrangement, a characteristic fragmentation of molecules containing a double bond and a transferable gamma-hydrogen.

-

Formation of the ion at m/z 55 ([C₄H₇]⁺): This fragment can be formed by the loss of a propyl radical from the molecular ion.

-

Formation of the ion at m/z 83 ([C₆H₁₁]⁺): This fragment likely arises from the loss of an ethyl radical from the molecular ion.

-

Formation of the ion at m/z 97 ([C₇H₁₃]⁺): This ion is formed by the loss of a methyl radical.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a representative experimental protocol for the analysis of 2,4-Dimethyl-1-hexene using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

-

Standard Preparation: Prepare a stock solution of 2,4-Dimethyl-1-hexene in a volatile, high-purity solvent such as methanol or hexane at a concentration of 1000 µg/mL.

-

Working Standards: Create a series of working standards by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

-

Sample Extraction (if necessary): For complex matrices, utilize an appropriate extraction technique such as solid-phase microextraction (SPME) or purge and trap to isolate the volatile organic compounds.

Instrumentation

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

-

GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent)

-

Injector: Split/Splitless injector

GC-MS Parameters

| Parameter | Setting |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temperature 40 °C, hold for 2 min; ramp at 10 °C/min to 250 °C, hold for 5 min |

| Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Range | m/z 20-200 |

| Scan Speed | 1562 u/s |

Data Acquisition and Analysis

-

Acquire the mass spectra of the prepared standards and samples.

-

Identify 2,4-Dimethyl-1-hexene in the sample chromatograms by comparing the retention time with that of the standard.

-

Confirm the identity of the compound by comparing the acquired mass spectrum with the reference spectrum from the NIST library.

-

Quantify the analyte using a calibration curve generated from the analysis of the working standards.

Synthesis of 2,4-Dimethyl-1-hexene

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a viable synthetic route to 2,4-dimethyl-1-hexene, a terminal alkene with potential applications in organic synthesis and as a building block in medicinal chemistry. The synthesis detailed herein utilizes the well-established Wittig reaction, a reliable method for the formation of carbon-carbon double bonds.[1][2][3]

Executive Summary

The synthesis of 2,4-dimethyl-1-hexene is achieved through the reaction of a phosphorus ylide, specifically methylenetriphenylphosphorane, with 4-methyl-2-pentanone. This method, known as the Wittig olefination, offers high regioselectivity, ensuring the formation of the double bond at the desired position.[2][4] The Wittig reagent is typically generated in situ from methyltriphenylphosphonium bromide using a strong base.[5][6][7] The subsequent reaction with the ketone proceeds to yield the target alkene and triphenylphosphine oxide as a byproduct.[8] Purification is commonly achieved through recrystallization or chromatography to separate the non-polar alkene from the more polar triphenylphosphine oxide.[9]

Reaction Pathway and Mechanism

The selected synthetic pathway is the Wittig reaction between 4-methyl-2-pentanone and methylenetriphenylphosphorane. The phosphorus ylide is prepared by the deprotonation of methyltriphenylphosphonium bromide with a strong base like n-butyllithium.[6][7]

The mechanism of the Wittig reaction involves the nucleophilic attack of the ylide on the carbonyl carbon of the ketone.[7] This forms a betaine intermediate, which then cyclizes to a four-membered ring intermediate known as an oxaphosphetane.[8] The oxaphosphetane is unstable and collapses in a retro-[2+2] cycloaddition to form the final products: the desired alkene (2,4-dimethyl-1-hexene) and the thermodynamically stable triphenylphosphine oxide.[1] The formation of the strong phosphorus-oxygen double bond is the primary driving force for this reaction.[8]

Experimental Protocols

The following protocols are representative for the synthesis of 2,4-dimethyl-1-hexene via the Wittig reaction. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) as Wittig reagents are sensitive to air and moisture.[6]

Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is used.

-

Reagents: Methyltriphenylphosphonium bromide (1.05 equivalents) is suspended in anhydrous tetrahydrofuran (THF).

-

Reaction: The suspension is cooled to 0 °C in an ice bath.[1] A strong base such as n-butyllithium (1.0 equivalent) is added dropwise via the dropping funnel.

-

Incubation: The mixture is allowed to warm to room temperature and stirred for 1-2 hours. The formation of the ylide is indicated by a distinct color change, often to yellow or orange.[1]

-

Addition of Ketone: A solution of 4-methyl-2-pentanone (1.0 equivalent) in anhydrous THF is added dropwise to the prepared ylide solution at 0 °C.

-

Reaction: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.[1] The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure. The crude product is then purified to separate the alkene from triphenylphosphine oxide. Recrystallization from a solvent like 1-propanol, in which triphenylphosphine oxide is more soluble than the alkene, can be effective.[9] Alternatively, column chromatography on silica gel can be employed.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of 2,4-dimethyl-1-hexene. Please note that these values are illustrative and actual results may vary based on specific experimental conditions and scale. The yield of Wittig reactions with ketones can be moderate, particularly with sterically hindered ketones.[3]

Table 1: Reactant and Product Stoichiometry

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) | Density (g/mL) |

| Methyltriphenylphosphonium bromide | C₁₉H₁₈BrP | 357.23 | 0.105 | 37.5 | - | - |

| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 0.100 | - | 40.0 | - |

| 4-Methyl-2-pentanone | C₆H₁₂O | 100.16 | 0.100 | 10.0 | 12.5 | 0.801 |

| 2,4-Dimethyl-1-hexene (Product) | C₈H₁₆ | 112.21 | - | - | - | 0.717 |

Table 2: Reaction Parameters and Yield

| Parameter | Value | Notes |

| Reaction Temperature | 0 °C to Room Temperature | Initial addition at 0°C, then warmed to RT. |

| Reaction Time | 4-12 hours | Monitored by TLC for completion. |

| Solvent | Anhydrous THF | Essential to use dry, aprotic solvent. |

| Theoretical Yield | 11.22 g | Based on 0.100 mol of 4-methyl-2-pentanone. |

| Illustrative Actual Yield | 4.7 - 7.3 g | |

| Illustrative Percent Yield | 42 - 65% | Yields can vary; a 42% yield has been reported for a similar reaction with a ketone.[10] |

Key Parameter Relationships

The success of the synthesis is dependent on several key parameters. The relationships between these parameters can influence the reaction rate, yield, and purity of the final product.

Conclusion

The Wittig reaction provides a robust and predictable method for the synthesis of 2,4-dimethyl-1-hexene from 4-methyl-2-pentanone. Careful control of reaction conditions, particularly the exclusion of moisture and the use of a sufficiently strong base, is critical for achieving a good yield. The protocols and data presented in this guide offer a solid foundation for researchers and professionals to successfully synthesize this target molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Methylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]

- 6. Wittig reagents - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Hazards of 2,4-Dimethyl-1-hexene

For Researchers, Scientists, and Drug Development Professionals

Core Safety and Hazard Information

2,4-Dimethyl-1-hexene is a highly flammable liquid and vapor, and is classified as an aspiration hazard.[1][2][3] Extreme care must be taken to avoid ignition sources and to prevent inhalation or ingestion.

Table 1: Physical and Chemical Properties of 2,4-Dimethyl-1-hexene

| Property | Value | Source(s) |

| Molecular Formula | C8H16 | [1][4][5][6][7][8][9][10] |

| Molecular Weight | 112.21 g/mol | [1][4][5][7][9][10] |

| CAS Number | 16746-87-5 | [1][4][5][6][7][9] |

| Appearance | Colorless liquid | [2][7][11] |

| Boiling Point | 111 °C | [12] |

| Density | 0.719 g/mL | [12] |

| Refractive Index | 1.411 | [12] |

| Critical Temperature | 279 °C | [12] |

| Critical Pressure | 25.2 atm | [12] |

Table 2: GHS Hazard Classification for 2,4-Dimethyl-1-hexene

| Hazard Class | Hazard Category | GHS Hazard Statement | Source(s) |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor | [1][2][3] |

| Aspiration Hazard | Category 1 | H304: May be fatal if swallowed and enters airways | [1][2][3] |

Health Hazard Information

The primary health hazards associated with 2,4-Dimethyl-1-hexene are its flammability and the risk of aspiration.[1][2][3] Ingestion can lead to the substance entering the airways, which can be fatal.[1][2][3] While specific data on skin and eye irritation for 2,4-Dimethyl-1-hexene is not available, similar unsaturated aliphatic hydrocarbons can cause irritation upon prolonged or repeated contact. Overexposure to vapors may lead to anesthetic effects such as drowsiness, dizziness, and headache.[13][14]

Table 3: Summary of Toxicological Hazards

| Toxicological Endpoint | Information | Source(s) |

| Acute Oral Toxicity | Aspiration hazard; may be fatal if swallowed and enters airways. No quantitative LD50 data available. | [1][2][3] |

| Acute Dermal Toxicity | No specific data available. | |

| Acute Inhalation Toxicity | May have anesthetic effects (drowsiness, dizziness, and headache). No quantitative LC50 data available. | [13][14] |

| Skin Corrosion/Irritation | No specific data available, but irritation is possible with prolonged contact. | [13][14] |

| Serious Eye Damage/Irritation | No specific data available, but irritation is possible. | [13][14] |

| Carcinogenicity | No data available to indicate that this substance is a carcinogen. | [15] |

Handling, Storage, and Personal Protective Equipment (PPE)

Safe handling and storage are critical to minimize the risks associated with 2,4-Dimethyl-1-hexene.

Handling:

-

Keep away from heat, sparks, open flames, and other ignition sources.[2][16][17]

-

Use in a well-ventilated area.[16]

-

Ground and bond containers and receiving equipment to prevent static discharge.[2][17]

-

Avoid contact with skin and eyes.

-

Do not ingest or inhale.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][16][17][18]

-

Keep away from incompatible materials such as strong oxidizing agents.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield where splashing is possible.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

First Aid Measures

-

Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention if adverse health effects persist or are severe.[16]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water. Get medical attention if symptoms occur.[16]

-

Eye Contact: Immediately flush eyes with plenty of water, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue to rinse for at least 10 minutes. Get medical attention if irritation occurs.[16]

-

Ingestion: Do NOT induce vomiting due to the aspiration hazard. If vomiting occurs, the head should be kept low so that vomit does not enter the lungs. Call a poison center or physician immediately.[16][18]

Experimental Protocols for Hazard Assessment

While specific experimental data for 2,4-Dimethyl-1-hexene is limited, the following are summaries of standardized OECD guidelines for testing the acute toxicity and irritation potential of chemicals.

OECD Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure

This method is designed to assess the acute oral toxicity of a substance without using lethality as the primary endpoint.[16][19][20]

Methodology:

-

Sighting Study: A single animal is dosed at a starting dose (e.g., 300 mg/kg) to determine the appropriate starting dose for the main study. The goal is to find a dose that produces evident toxicity without mortality.[16]

-

Main Study: Groups of animals of a single sex (typically female rats) are dosed at fixed dose levels (5, 50, 300, 2000 mg/kg).[19]

-

Procedure: The substance is administered in a single dose by gavage to fasted animals.[19] A total of five animals are typically used for each dose level investigated.[19]

-

Observation: Animals are observed for at least 14 days for signs of toxicity.[16] Body weight is measured weekly. At the end of the study, a gross necropsy is performed.[19]

OECD Guideline 404: Acute Dermal Irritation/Corrosion

This guideline describes a procedure for assessing the potential of a substance to cause skin irritation or corrosion.[1][12][21][22][23]

Methodology:

-

Initial Considerations: A weight-of-evidence analysis of existing data is performed to determine if an in vivo test is necessary.[1]

-

Animal Model: The albino rabbit is the preferred species.[21][22]

-

Application: The test substance (0.5 mL for liquids) is applied to a small area of clipped skin (approximately 6 cm²) on one animal.[21][22] The exposure period is typically four hours.[21]

-

Observation: The skin is examined for erythema and edema at 60 minutes, and then at 24, 48, and 72 hours after patch removal.[1] Observations may continue for up to 14 days to assess the reversibility of effects.[1][21]

-

Confirmatory Test: If an irritant effect is observed, the response is confirmed using up to two additional animals.[1]

Visualizations

The following diagrams illustrate key logical relationships and experimental workflows related to the safety and hazards of 2,4-Dimethyl-1-hexene.

Caption: Logical relationship of safety and hazard considerations for 2,4-Dimethyl-1-hexene.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 3. 2,4-Dimethyl-1-hexene | C8H16 | CID 519301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]

- 5. 2,4-Dimethyl-1-hexene [webbook.nist.gov]

- 6. molbase.com [molbase.com]

- 7. Page loading... [guidechem.com]

- 8. PubChemLite - 2,4-dimethyl-1-hexene (C8H16) [pubchemlite.lcsb.uni.lu]

- 9. 2,4-Dimethyl-1-hexene [webbook.nist.gov]

- 10. 2,4-Dimethyl-1-hexene (CAS 16746-87-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. directpcw.com [directpcw.com]

- 12. oecd.org [oecd.org]

- 13. 3,4-Dimethyl-1-hexene | C8H16 | CID 140134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 4,5-Dimethyl-1-hexene - Hazardous Agents | Haz-Map [haz-map.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 18. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]

- 19. oecd.org [oecd.org]

- 20. oecd.org [oecd.org]

- 21. oecd.org [oecd.org]

- 22. oecd.org [oecd.org]

- 23. oecd.org [oecd.org]

An In-Depth Technical Guide to the Stereoisomers of 2,4-Dimethyl-1-hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 2,4-dimethyl-1-hexene, a chiral alkene with a single stereocenter. This document details the structural aspects of its enantiomers, proposes plausible synthetic and analytical methodologies, and presents relevant physicochemical data. The information herein is intended to serve as a foundational resource for researchers engaged in stereoselective synthesis, chiral separations, and the development of chiral molecules in various scientific disciplines, including pharmaceuticals.

The Stereoisomers of 2,4-Dimethyl-1-hexene

2,4-Dimethyl-1-hexene possesses a chiral center at the C4 position, giving rise to a pair of enantiomers: (R)-2,4-dimethyl-1-hexene and (S)-2,4-dimethyl-1-hexene. Enantiomers are non-superimposable mirror images that exhibit identical physical properties in an achiral environment, such as boiling point, density, and refractive index. However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions, a property known as optical activity. In a chiral environment, such as the human body, enantiomers can exhibit significantly different biological activities, making their separation and individual characterization crucial in drug development.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C8H16 | [1][2] |

| Molecular Weight | 112.21 g/mol | [1][2] |

| CAS Number | 16746-87-5 | [1][2] |

| Density | 0.719 g/cm³ at 20°C | [3] |

| Boiling Point | 111 °C | [3] |

| Refractive Index | 1.411 at 20°C | [3] |

Synthesis of 2,4-Dimethyl-1-hexene Stereoisomers

The synthesis of a racemic mixture of 2,4-dimethyl-1-hexene can be achieved through various established organic reactions. An enantioselective synthesis or a subsequent chiral resolution is necessary to obtain the individual (R) and (S) enantiomers.

Proposed Synthesis of Racemic 2,4-Dimethyl-1-hexene via Wittig Reaction

A plausible route to racemic 2,4-dimethyl-1-hexene is the Wittig reaction between 3-methyl-1-pentanone and methylenetriphenylphosphorane.

Exemplary Experimental Protocol:

-

Preparation of the Wittig Reagent: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base, such as n-butyllithium, dropwise. Allow the mixture to warm to room temperature and stir for 1-2 hours to form the ylide.

-

Wittig Reaction: In a separate flask, dissolve 3-methyl-1-pentanone in anhydrous THF. Cool the ylide solution to 0 °C and slowly add the ketone solution. After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

-